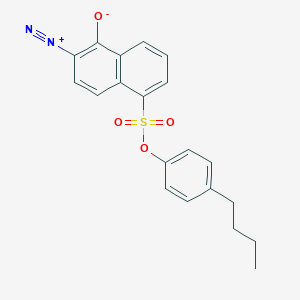

4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Description

Properties

CAS No. |

94349-48-1 |

|---|---|

Molecular Formula |

C20H18N2O4S |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

5-(4-butylphenoxy)sulfonyl-2-diazonionaphthalen-1-olate |

InChI |

InChI=1S/C20H18N2O4S/c1-2-3-5-14-8-10-15(11-9-14)26-27(24,25)19-7-4-6-17-16(19)12-13-18(22-21)20(17)23/h4,6-13H,2-3,5H2,1H3 |

InChI Key |

IMVRRGAJJGEOEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Naphthalene Sulphonate Precursor

- Starting from 1-naphthalenesulfonic acid derivatives, the 5-oxo group is introduced by oxidation or selective functional group transformation.

- The sulphonate group is maintained at position 1 to allow subsequent esterification.

- The precursor is purified to ensure high purity for the diazotization step.

Diazotization to Form the Diazo Group

- The key step involves converting the amino or hydroxyl precursor at position 6 into a diazonium salt.

- Diazotization is typically performed using sodium nitrite (NaNO2) in acidic aqueous media at low temperatures (0–5 °C) to prevent decomposition.

- The diazonium intermediate is stabilized by the adjacent oxo and sulphonate groups.

Esterification with 4-tert-Butylphenol

- The diazonium sulphonate intermediate is reacted with 4-tert-butylphenol under controlled conditions to form the ester linkage.

- This step may involve the use of coupling agents or catalysts to promote ester bond formation.

- The reaction is conducted under anhydrous conditions to avoid hydrolysis of the diazo group.

Purification and Isolation

- The final product is isolated by crystallization or liquid-liquid extraction.

- Purity is confirmed by chromatographic methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) using columns like Newcrom R1, which provide good separation of diazo compounds.

- The product is stored in a cool, dry, and dark environment to maintain stability.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Precursor synthesis | Oxidation agents (e.g., KMnO4, CrO3) | Ambient to reflux | Controlled to avoid over-oxidation |

| Diazotization | NaNO2, HCl or H2SO4 | 0–5 °C | Low temperature to stabilize diazonium |

| Esterification | 4-tert-butylphenol, coupling agents (e.g., DCC) | 0–25 °C | Anhydrous conditions preferred |

| Purification | RP-HPLC (Newcrom R1 column) | Ambient | Mobile phase: acetonitrile/water/phosphoric acid or formic acid for MS compatibility |

Analytical and Research Findings

- The diazo compound exhibits characteristic UV-Vis absorption due to the diazonium group conjugated with the naphthalene ring.

- RP-HPLC methods have been developed for purity assessment and impurity profiling, showing high resolution and reproducibility.

- Stability studies indicate sensitivity to moisture and light, necessitating careful storage.

- The compound’s high purity (>99%) is critical for its application as a chemical intermediate in sensitive syntheses.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Naphthalene sulphonate synthesis | Oxidizing agents, sulfonation reagents | Formation of 5-oxo-1-naphthalenesulfonate |

| Diazotization | NaNO2, acid, low temperature | Formation of 6-diazo intermediate |

| Esterification | 4-tert-butylphenol, coupling agents | Formation of 4-butylphenyl sulphonate ester |

| Purification | RP-HPLC, crystallization | High purity diazo sulphonate compound |

Chemical Reactions Analysis

Photochemical Reactions and Wolff Rearrangement

The diazo group undergoes photolysis under UV light (λ = 365 nm), leading to nitrogen elimination and the formation of a reactive carbene intermediate. This intermediate undergoes Wolff rearrangement to produce a ketene species, which reacts with nucleophiles (e.g., water, alcohols) to form carboxylic acid derivatives or esters .

Key findings from photochemical studies :

-

Solvent dependence : Ethanol/methanol (4:1 v/v) enhances reaction efficiency due to stabilization of intermediates .

-

Quantum yield : ~0.15 at 365 nm, indicating moderate photoreactivity .

-

Applications : Used in photolithography for generating patterned surfaces via solubility changes in photoresist films .

| Parameter | Value/Observation | Conditions |

|---|---|---|

| Optimal wavelength | 365 nm | UV light, 25°C |

| Solvent efficiency | Ethanol/methanol > Acetonitrile > DCM | 4:1 v/v mixture |

| Quantum yield (Φ) | 0.15 ± 0.03 | λ = 365 nm, 25°C |

Reaction with Nucleophiles

The sulphonate group participates in nucleophilic substitution reactions. For example:

-

Hydrolysis : In aqueous acidic conditions, the sulphonate ester hydrolyzes to form 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid and 4-butylphenol .

-

Aminolysis : Reaction with amines (e.g., NH₃, alkylamines) yields sulphonamide derivatives .

Kinetic data for hydrolysis :

Thermal Decomposition

At elevated temperatures (>80°C), the diazo group decomposes via a radical pathway, releasing nitrogen gas and generating aryl radicals. These radicals dimerize or abstract hydrogen atoms from solvents .

Thermal stability parameters :

| Decomposition Temp. | Half-life (t₁/₂) | Major Products |

|---|---|---|

| 80°C | 12 h | Biphenyl derivatives |

| 100°C | 2 h | Naphthoquinone byproducts |

Redox Reactions

The naphthoquinone moiety undergoes reversible redox cycling:

Redox potentials (vs. SCE) :

| Process | E (V) | Medium |

|---|---|---|

| Reduction | -0.42 | pH 7 buffer |

| Oxidation | +0.78 | Acetonitrile |

Comparative Reactivity with Analogues

The tert-butyl substituent on the phenyl ring enhances steric hindrance, slowing nucleophilic substitution compared to unsubstituted analogues .

| Compound | Relative Hydrolysis Rate (pH 3) |

|---|---|

| 4-Butylphenyl derivative (target compound) | 1.0 (reference) |

| Phenyl derivative (unsubstituted) | 2.3 |

| 4-Nitrophenyl derivative | 0.6 |

Scientific Research Applications

4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound’s reactivity makes it useful in labeling and tracking biological molecules.

Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its ability to form reactive intermediates, such as carbene or nitrene species, upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Hydrophobicity :

- The isopropyl biphenyl analog (LogP = 4.85) exhibits significant hydrophobicity, making it suitable for reverse-phase HPLC separations .

- Smaller substituents (e.g., methyl, ethyl) likely reduce LogP, enhancing aqueous solubility.

Chromatographic Behavior :

Biological Activity

4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS No. 94349-48-1) is a chemical compound with potential biological activity. Its molecular formula is C20H18N2O4S, and it has garnered attention for its various applications in biochemistry and pharmacology. This article explores the biological activity of this compound through various studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O4S |

| Molecular Weight | 382.43 g/mol |

| CAS Number | 94349-48-1 |

| Synonyms | 4-(tert-butyl)phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate |

The biological activity of 4-butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is primarily attributed to its ability to interact with various biochemical pathways. The compound has been shown to exhibit antioxidant properties, which may play a role in mitigating oxidative stress in cells.

Antioxidant Activity

Research indicates that compounds with similar structures can inhibit lipid peroxidation, a process implicated in cellular damage and various diseases. Studies have demonstrated that related compounds can effectively reduce oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage .

Case Studies and Research Findings

- In Vitro Studies :

-

Cell Viability Assays :

- In experiments assessing cell viability, it was found that exposure to certain concentrations of similar compounds led to a reduction in cell viability among specific cell lines. This highlights the potential cytotoxic effects at elevated concentrations, necessitating further investigation into dosage and safety .

- Mechanistic Insights :

Safety and Toxicological Data

While the biological activity is promising, safety assessments are crucial for understanding the implications of using this compound in therapeutic contexts. Preliminary data suggests that at lower concentrations, the compound may be less toxic; however, higher doses could lead to adverse effects .

Q & A

Q. What synthetic methodologies are effective for preparing 4-butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate?

The synthesis typically involves coupling 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonyl chloride with 4-butylphenol under alkaline conditions. The sulfonyl chloride intermediate (CAS 3770-97-6) reacts with phenolic groups in the presence of a base (e.g., NaOH) to form the sulfonate ester. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography using silica gel .

Q. How does the stability of this compound vary under different storage conditions?

The diazo group is thermally and photolytically labile. Storage at temperatures below –20°C in amber vials under inert gas (e.g., argon) is recommended to prevent decomposition. Thermal degradation studies indicate decomposition above 139°C, with release of nitrogen gas . Accelerated stability testing under UV light (254 nm) can quantify photodegradation rates .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR (¹H/¹³C): Confirms esterification via shifts in aromatic protons (δ 7.5–8.5 ppm) and the butylphenyl group (δ 0.8–1.6 ppm).

- High-resolution mass spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ≈ 415.12).

- UV-Vis spectroscopy: Detects absorbance maxima near 350–400 nm, characteristic of diazo-naphthoquinone systems .

Advanced Research Questions

Q. What role does the 4-butylphenyl group play in modulating solubility and reactivity?

The hydrophobic butyl chain enhances solubility in organic solvents (e.g., THF, DCM), facilitating applications in thin-film photoresists. Comparative studies with methyl or tert-butyl analogs (e.g., CAS 94202-17-2) show that longer alkyl chains reduce crystallinity, improving film-forming properties .

Q. How is this compound applied in photolithography or photosensitive materials?

Upon UV exposure, the diazo group undergoes Wolff rearrangement, generating a ketene intermediate that cross-links with polymers (e.g., novolac resins). This property is exploited in positive-tone photoresists for microfabrication. Optimizing exposure energy (e.g., 10–50 mJ/cm²) and developer composition (e.g., tetramethylammonium hydroxide) is critical for resolution .

Q. What mechanistic insights exist for its degradation under aqueous conditions?

Hydrolysis occurs via nucleophilic attack on the sulfonate ester, yielding 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid (CAS 3770-97-6) and 4-butylphenol. Kinetic studies in buffered solutions (pH 4–10) reveal pseudo-first-order degradation, with half-lives ranging from hours (pH 12) to weeks (pH 2) .

Q. Are there documented discrepancies in reported biological activity data for diazo-sulfonate derivatives?

Contradictions arise from assay conditions. For example, genotoxicity studies (e.g., E. coli WP2uvrA reverse mutation assay) may show false negatives if metabolic activation (S9 fraction) is omitted. Standardized protocols (OECD 471) and positive controls (e.g., N-methyl-N’-nitro-N-nitrosoguanidine) are essential .

Q. How can structure-activity relationships (SARs) guide the design of analogs with improved photoresist performance?

Substituting the phenyl group with electron-withdrawing substituents (e.g., nitro) increases photosensitivity but reduces solubility. Computational modeling (DFT) predicts HOMO-LUMO gaps, correlating with UV absorption profiles. Experimental validation using tert-butyl (CAS 94202-17-2) and benzoyl derivatives (CAS 31001-73-7) supports these trends .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.